3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Overview
Description
Compounds with similar structures, such as 1,3-Bis(4-methoxyphenyl)-1,3-propanedione , are known as diketones and are often used as intermediates in the synthesis of other compounds . They can also serve as reactants in the preparation of bisphenols .
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its specific structure and properties. For similar compounds, they can participate in various reactions, serving as reactants, intermediates, or catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 1,3-Bis(4-methoxyphenyl)-1,3-propanedione has a melting point of 108-115 °C .Mechanism of Action
Target of Action
It’s known that similar compounds have antioxidant/free radical scavenging activity .
Mode of Action
It’s known that similar compounds interact with their targets by donating a hydrogen atom to free radicals, thereby neutralizing them .
Biochemical Pathways
The compound is likely to affect the oxidative stress pathway, given its potential antioxidant activity . By neutralizing free radicals, it can prevent oxidative damage to cellular components such as proteins, lipids, and DNA.
Pharmacokinetics
Similar compounds are known to be metabolized by the human gut microbiota . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action would likely include the reduction of oxidative stress and prevention of oxidative damage to cellular components .
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2O3S.BrH/c1-24-17-8-4-15(5-9-17)20(23)14-21(19-22(20)12-3-13-26-19)16-6-10-18(25-2)11-7-16;/h4-11,23H,3,12-14H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCXRMPBZSJCSP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)OC)O.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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